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Get Quote

The table below summarizes the core dosing regimens and their associated pharmacokinetic and safety

profiles.

Parameter Standard Dose (Label)

Lower Dose Range
(Investigated)

Pharmacokinetic Target

Dosing Regimen  3.25 mg/kg, Every
Other Day (EOD) [1] [2]

Target Cmax ~30-180 ng/ml (at 8
hrs) [1]

Time to Cmax 5.3 - 9.3 hours post-

(Tmax) administration [1]

Average 35-40% [3]

Interpatient

Variability

(Cmax)

Primary Maximum Tolerated

Rationale Dose (MTD) [1]

2.4 - 2.9 mg/kg, EOD [1]
(3]

100-120 ng/ml (at 6-8 hrs)
[1]

6 hours post-
administration [1]

29% (Dose-normalized)

3]

Reduced Adverse Event
(AE) profile while
maintaining biological
activity [1] [3]

>40 ng/ml [1] [3]

Plasma concentration
associated with target
inhibition in vivo [1]
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Lower Dose Range L.
Parameter Standard Dose (Label) . Pharmacokinetic Target
(Investigated)

Common Diarrhea, vomiting, Substantially reduced AE Higher Cmax may be
Adverse Events  anorexia, lethargy, profile compared to label associated with increased
weight loss, dose [1] AE risk [3]

neutropenia [1]

Toceranib Mechanism of Action

Toceranib acts as a reversible competitive inhibitor of adenosine triphosphate (ATP) binding, preventing the
phosphorylation and activation of several receptor tyrosine kinases (RTKs) [4]. Its published inhibitory

profile includes key receptors:

e VEGFR2: Inhibition blocks angiogenesis, cutting off the tumor's blood supply.
¢ PDGFRa/B: Inhibition affects tumor microenvironment and angiogenesis.
¢ KIT: Inhibition is crucial for treating mast cell tumors, often driven by KIT mutations [4] [5].

The combination of anti-angiogenic and direct antitumor activity provides a broader clinical response than

narrowly targeted inhibitors [4]. The following diagram illustrates this multi-targeted mechanism.

Toceranib
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RTKs (VEGFR2, KIT, PDGFR) Blocks
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Experimental Protocol for Pharmacokinetic & Efficacy
Studies

This protocol is adapted from recent in vivo studies to evaluate lower-dose Toceranib regimens [1] [3].

Animal Eligibility & Pre-Study Setup

e Subjects: Client-owned dogs with diagnosed solid tumors (e.g., carcinomas, sarcomas). Exclude
mast cell tumors, hemangiosarcoma, and lymphoma for a focused study on novel indications [1].

¢ Inclusion Criteria: Life expectancy >90 days, adequate organ function, and at least 2 weeks since
prior therapy [1].

e Concomitant Medications: Pre-approve protocols for managing adverse events. Standard includes
famotidine (0.5-1 mg/kg once daily). Anti-emetics (maropitant, ondansetron) and anti-diarrheals
(metronidazole) are permitted as needed [1] [6].

Drug Administration & Formulation

e Formulation: Use commercially available Toceranib phosphate (Palladia) tablets (10 mg, 15 mg, 50
mg) [2].

e Dosing: Administer orally at target dose range of 2.5-2.75 mg/kg every other day [1]. Dose should be
given in the morning with food to reduce gastrointestinal upset [1] [7].

e Handling: Personnel must wear disposable gloves. Tablets should not be split or crushed. Animal
waste (urine, feces, vomit) must be treated as biohazard and disposed of securely [6] [2].

Blood Sampling for Pharmacokinetic Analysis

¢ Sampling Schedule:
o Days 0, 7, 14, 30: Collect blood at 6 and 8 hours post-administration to approximate Cmax [1].
o Day 30 (Confirmatory): Perform intensive sampling at 0, 1, 2, 6, 8, and 12 hours post-
administration to define full PK profile and confirm Tmax [1].
e Sample Processing: Collect 1-2 mL whole blood in EDTA tubes. Centrifuge at 3000x g for 10 min at
4°C within 30 minutes of collection. Separate plasma, aliquot into cryovials, and store at -80°C until
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analysis [3].

Analytical Method: LC-MS/MS for Plasma Toceranib
Quantification

¢ Principle: High-performance liquid chromatography with tandem mass spectrometry detection [3].

¢ Sample Preparation: Mix 100 pL of plasma with 400 uL of internal standard solution (e.g.,
toceranib-d8, 10 ng/mL in 0.1% formic acid in methanol). Vortex for 1 min, centrifuge at 15,000x g for
10 min at 4°C. Inject 2 pL of supernatant [3].

e Chromatography:

[e]

[e]

[e]

(o]

Column: XBridge C18 (100 x 2.1 mm, 5 pm).

Mobile Phase: Isocratic, 0.1% formic acid in water : 0.1% formic acid in acetonitrile (30:70,
VIv).

Flow Rate: 0.50 mL/min.

Run Time: <3 min [3].

e Mass Spectrometry:

[e]

o

lonization: Positive electrospray ionization (ESI+).
MRM Transitions: m/z 397.2 — 283.0 (toceranib); m/z 405.2 - 283.1 (internal standard) [3].

Efficacy & Safety Monitoring

e Tumor Response: Assess on days 0, 7, 14, and 30 using RECIST v1.1 criteria (unidimensional
measurements). Classify as Complete Response (CR), Partial Response (PR), Stable Disease (SD),
or Progressive Disease (PD) [1].

¢ Adverse Events (AEs): Monitor on days 0, 7, 14, and 30. Define and grade AEs according to VCOG-
CTCAE criteria [1] [3]. The workflow below integrates these key experimental steps.

Intensive PK Profiling

(Day 30 @ 0,1,2,6,8,12h)

Subject Enrollment & Baseline Assessment
Eligibility Screening (Imaging, Bloodwork)

Initiate Toceranib Dosing
(2.4-2.9 mg/kg EOD)

Routine PK Sampling
(Days 0, 7, 14 @ 6 & 8h)

Concurrent Efficacy & Safety Monitoring
(RECIST, VCOG-CTCAE)
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Key Research Applications & Considerations

e Therapeutic Drug Monitoring (TDM): Recent evidence suggests Toceranib is a strong candidate
for TDM. Significant interpatient variability exists in pharmacokinetics, and adjusting the dose based
on measured plasma concentrations may prevent toxicity while maintaining efficacy [3]. Aim for a
steady-state Cmax above 40 ng/mL but monitor for increased AE risk at higher concentrations [1] [3].

e Combination Therapy: Toceranib has been successfully combined with other modalities. When
combined with chemotherapy (e.g., vinblastine), dose modifications of both drugs are often required
due to enhanced toxicity, such as myelosuppression [4]. Combining with coarse-fractionated radiation
has shown promising response rates in non-resectable mast cell tumors and nasal carcinomas [4].

¢ Translational Research: Canine cancers serve as valuable spontaneous models for human
oncology. Real-world clinico-genomic data from dogs treated with targeted therapies like Toceranib
can inform human drug development, highlighting the role of specific mutations (e.g., KIT) in
treatment response [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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